molecular formula C16H13N2O+ B579660 (Naphthalen-2-ylamino)-oxo-phenylazanium CAS No. 16954-76-0

(Naphthalen-2-ylamino)-oxo-phenylazanium

Cat. No.: B579660
CAS No.: 16954-76-0
M. Wt: 249.293
InChI Key: BVICWDRZUXKLKJ-UHFFFAOYSA-N
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Description

The compound "(Naphthalen-2-ylamino)-oxo-phenylazanium" is an organic salt characterized by a naphthalene moiety linked to an amino-oxo group and a phenylazanium (protonated aniline) unit. For example, (Z)-4-(naphthalen-2-ylamino)-4-oxobut-2-enoate (a related anion in an organic salt) crystallizes in the triclinic system with space group P1̅, as confirmed by single-crystal XRD studies . Derivatives of this class often exhibit biological relevance, such as anticancer and antimicrobial activities .

Properties

CAS No.

16954-76-0

Molecular Formula

C16H13N2O+

Molecular Weight

249.293

IUPAC Name

(naphthalen-2-ylamino)-oxo-phenylazanium

InChI

InChI=1S/C16H13N2O/c19-18(16-8-2-1-3-9-16)17-15-11-10-13-6-4-5-7-14(13)12-15/h1-12H,(H,17,19)/q+1

InChI Key

BVICWDRZUXKLKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[N+](=O)NC2=CC3=CC=CC=C3C=C2

Synonyms

2-(Phenyl-ONN-azoxy)naphthalene

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-ylamino)-oxo-phenylazanium typically involves the reaction of naphthalene derivatives with phenylhydrazine under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide and peracids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-ylamino)-oxo-phenylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Naphthalen-2-ylamino)-oxo-phenylazanium has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Naphthalen-2-ylamino)-oxo-phenylazanium involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The phenyl and naphthalene rings provide structural stability and facilitate interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Compound Name Key Features Melting Point/Physical State Biological Activity Reference
2-(Naphthalen-2-ylamino)-4-oxo-N-propyl-4,5-dihydrofuran-3-carboxamide (16) Propyl substituent on carboxamide; dihydrofuran core 126.2–127.2 °C Not explicitly stated; structural focus on pyrimidone derivatives
N-Cyclopropyl-2-(naphthalen-2-ylamino)-4-oxo-4,5-dihydrofuran-3-carboxamide (18) Cyclopropyl group; enhanced lipophilicity 140.8–141.6 °C Improved thermal stability; potential for drug delivery
3-(1H-Imidazol)-2,2-dimethyl-3-(4-(naphthalen-2-ylamino)phenyl)propyl derivatives (16a–16k) Imidazole and naphthylamino groups; methyl ester modifications Not reported Potent CYP26A1 inhibitors (anticancer); IC₅₀ < standard drugs (e.g., liarozole)
Ergosterol peroxide-3-(4-(naphthalen-2-ylamino)-4-oxobutanoate) (2h) Ergosterol backbone conjugated with naphthylamino-oxobutanoate White solid (84% yield) Glutaminase 1 inhibition; potential antitumor activity
N1,N6-Bis(3-(4-(naphthalen-2-ylamino)-4-oxobutanamido)propyl)hexane-1,6-diaminium (20b) Polyamine conjugate; trifluoroacetate counterion Not reported Antimicrobial activity; antibiotic enhancer against resistant strains

Structural and Functional Differences

  • Substituent Effects : Compounds with alkyl chains (e.g., 16 ) exhibit lower melting points compared to cyclopropyl derivatives (e.g., 18 ), suggesting enhanced solubility for the former .
  • Biological Activity: The imidazole-containing derivatives (e.g., 16a–16k) demonstrate superior CYP26A1 inhibition due to the imidazole’s coordination with heme iron in cytochrome P450 enzymes . In contrast, ergosterol-naphthylamino conjugates (e.g., 2h) target glutaminase 1, a metabolic enzyme critical in cancer cell proliferation .
  • Synthetic Routes: Most analogs are synthesized via nucleophilic substitution (e.g., CDI-mediated coupling) or condensation reactions (e.g., hydrazone formation). For example, 2h was synthesized using ergosterol peroxide and 4-(naphthalen-2-ylamino)-4-oxobutanoic acid with an 84% yield , while hydrazone derivatives required paraformaldehyde and NaOH for cyclization .

Spectroscopic and Analytical Data

  • NMR Signatures: The naphthalen-2-ylamino group consistently shows aromatic proton signals at δ 7.45–8.43 ppm (¹H NMR) and carbon signals near δ 121–137 ppm (¹³C NMR) .
  • Mass Spectrometry : HRMS data for 16 ([M+Na]⁺: m/z 471.18888) and 2h ([M+Na]⁺: m/z 656.3922) confirm molecular formulas and purity .

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